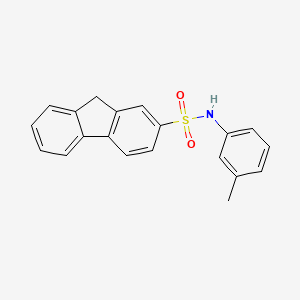
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dichloro-1H-benzoimidazole with guanidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial production .
化学反応の分析
Types of Reactions
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions result in the formation of various substituted benzimidazole derivatives .
科学的研究の応用
2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
作用機序
The mechanism of action of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may bind to the active site of an enzyme, blocking its function and leading to the death of the pathogen .
類似化合物との比較
Similar Compounds
5,6-Dichloro-1H-benzoimidazole: A precursor in the synthesis of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine.
2-(2,2,2-Trifluoroethyl benzimidazole): Known for its tissue-selective androgen receptor modulation properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of guanidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
41926-90-3 |
|---|---|
分子式 |
C8H8Cl3N5 |
分子量 |
280.5 g/mol |
IUPAC名 |
2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N5.ClH/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12;/h1-2H,(H5,11,12,13,14,15);1H |
InChIキー |
BQFWXJXJSLALAG-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)


![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)


